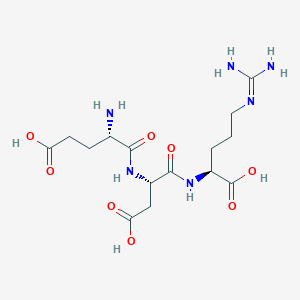
DNA topoisomerase II inhibitor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DNA topoisomerase II inhibitor 1 is a compound that targets DNA topoisomerase II, an enzyme crucial for DNA replication, transcription, and chromosome segregation. This enzyme is essential for maintaining the topology of DNA by creating transient double-strand breaks to relieve torsional stress during DNA metabolic processes. DNA topoisomerase II inhibitors are widely studied for their potential as anticancer agents due to their ability to induce DNA damage and cell death in rapidly dividing cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DNA topoisomerase II inhibitors typically involves multi-step organic synthesis. One common approach is the use of a docking site on the DNA binding domain of the topoisomerase II protein to virtually screen and identify potential inhibitors. For example, a lead compound, T60, was identified from a library of approximately 6 million molecules . The synthetic route often includes the following steps:
Formation of the core structure: This involves the construction of the central scaffold of the molecule, which can be achieved through various organic reactions such as cyclization, condensation, and coupling reactions.
Functionalization: Introduction of functional groups that enhance the binding affinity and specificity of the inhibitor to the topoisomerase II enzyme. This can include halogenation, alkylation, and acylation reactions.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of DNA topoisomerase II inhibitors involves scaling up the synthetic routes developed in the laboratory. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include:
Reaction temperature and pressure: Optimizing these parameters to maximize the efficiency of each step.
Solvent selection: Choosing solvents that are not only effective but also environmentally friendly.
Catalysts and reagents: Using catalysts that enhance reaction rates and selectivity while minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
DNA topoisomerase II inhibitors undergo various chemical reactions, including:
Oxidation and reduction: These reactions can modify the electronic properties of the inhibitor, affecting its binding affinity to the enzyme.
Substitution: Introduction or replacement of functional groups to enhance the inhibitor’s activity.
Hydrolysis: Breakdown of the inhibitor under physiological conditions, which can affect its stability and efficacy.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Reaction conditions: Typically involve controlled temperature, pH, and solvent systems to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions are typically derivatives of the original inhibitor with modified functional groups that enhance their binding affinity and specificity to the topoisomerase II enzyme.
Applications De Recherche Scientifique
DNA topoisomerase II inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study the mechanisms of DNA replication and transcription.
Biology: Employed in research to understand the role of topoisomerase II in cellular processes and its regulation.
Medicine: Investigated as potential anticancer agents due to their ability to induce DNA damage and cell death in cancer cells
Industry: Utilized in the development of new therapeutic agents and in drug screening assays to identify novel inhibitors with improved efficacy and safety profiles
Mécanisme D'action
DNA topoisomerase II inhibitors exert their effects by stabilizing the enzyme-DNA cleavable complex, thereby preventing the relegation step of the catalytic cycle. This results in the accumulation of DNA double-strand breaks, leading to DNA damage and cell death . The molecular targets include the DNA binding domain of the topoisomerase II enzyme, and the pathways involved are those related to DNA damage response and repair .
Comparaison Avec Des Composés Similaires
DNA topoisomerase II inhibitors can be compared with other similar compounds, such as:
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy. It induces DNA damage by stabilizing the cleavable complex.
Doxorubicin: Another topoisomerase II inhibitor with a similar mechanism of action but also known for its cardiotoxicity.
Mitoxantrone: A topoisomerase II inhibitor with a different chemical structure but similar therapeutic applications
List of Similar Compounds
- Etoposide
- Doxorubicin
- Mitoxantrone
- Teniposide
- Daunorubicin
These compounds share the common feature of targeting DNA topoisomerase II but differ in their chemical structures, pharmacokinetics, and toxicity profiles .
Propriétés
Formule moléculaire |
C28H24N4O3S |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
[4-(benzenesulfonyl)piperazin-1-yl]-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone |
InChI |
InChI=1S/C28H24N4O3S/c33-28(31-15-17-32(18-16-31)36(34,35)21-11-5-2-6-12-21)25-19-23-22-13-7-8-14-24(22)29-27(23)26(30-25)20-9-3-1-4-10-20/h1-14,19,29H,15-18H2 |
Clé InChI |
KYJLNQLOFWJHOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)C2=NC(=C3C(=C2)C4=CC=CC=C4N3)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


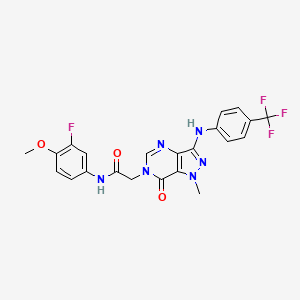
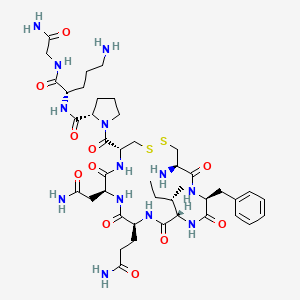
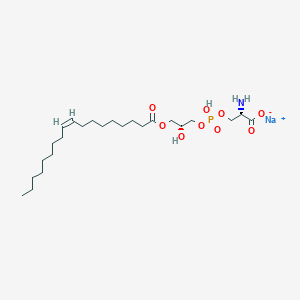
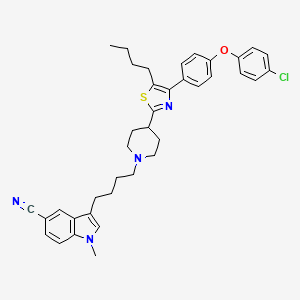
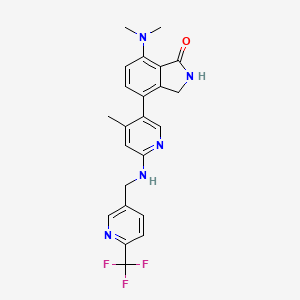
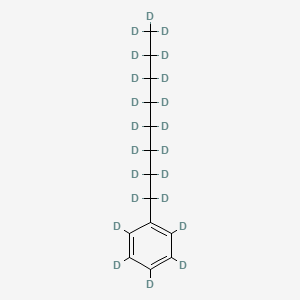
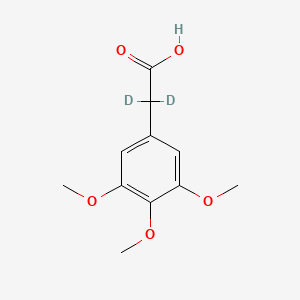
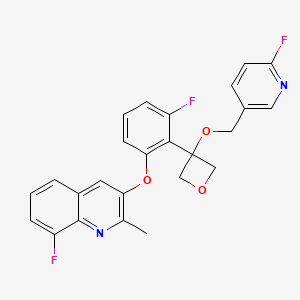
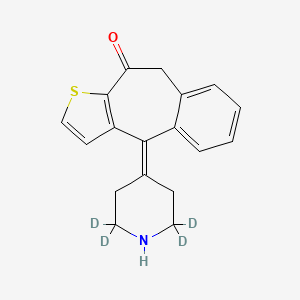
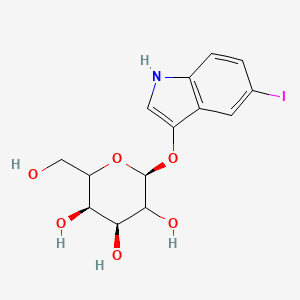

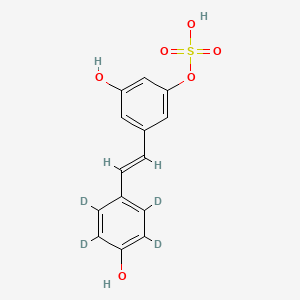
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)
